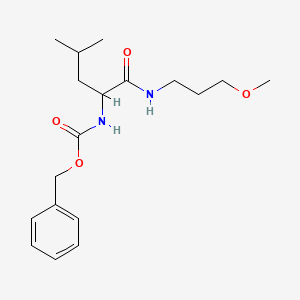
3-Methoxypropyl N-Cbz-L-Leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropyl N-Cbz-L-Leucinamide typically involves the reaction of L-leucine with 3-methoxypropylamine and benzyloxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield of the compound .
化学反応の分析
Types of Reactions
3-Methoxypropyl N-Cbz-L-Leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the Cbz protecting group, yielding the free amine.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the removal of the Cbz group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, free amines, and substituted analogs of this compound .
科学的研究の応用
3-Methoxypropyl N-Cbz-L-Leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to protein synthesis and metabolism.
Medicine: Potential therapeutic applications are being explored, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
作用機序
The mechanism of action of 3-Methoxypropyl N-Cbz-L-Leucinamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing protein synthesis and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methoxypropyl L-Leucinamide: A similar compound without the Cbz protecting group.
N-Cbz-L-Leucinamide: Lacks the methoxypropyl group but retains the Cbz protection.
L-Leucinamide: The simplest form, without any protecting groups or additional functional groups
Uniqueness
3-Methoxypropyl N-Cbz-L-Leucinamide is unique due to the presence of both the methoxypropyl group and the Cbz protecting group. This combination provides specific chemical properties and reactivity, making it valuable for targeted applications in synthesis and research .
特性
分子式 |
C18H28N2O4 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
benzyl N-[1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
CXHSBLWRRRVSFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
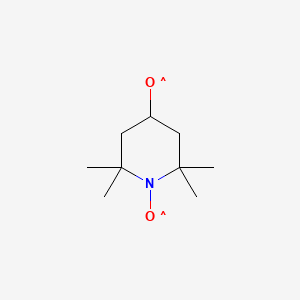
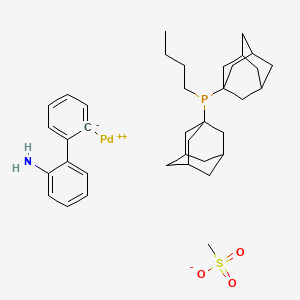
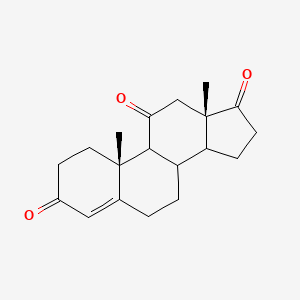
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)

![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
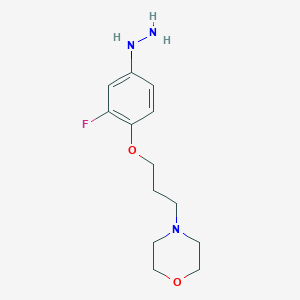
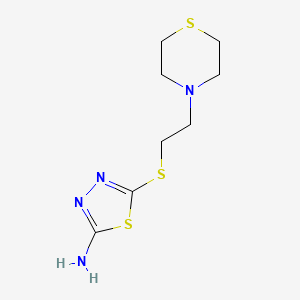
![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
